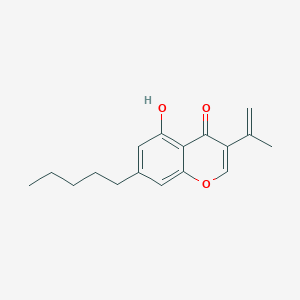

5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one

Description

5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the fifth position, a pentyl chain at the seventh position, and a prop-1-en-2-yl group at the third position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and potential therapeutic applications.

Properties

CAS No. |

88682-05-7 |

|---|---|

Molecular Formula |

C17H20O3 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

5-hydroxy-7-pentyl-3-prop-1-en-2-ylchromen-4-one |

InChI |

InChI=1S/C17H20O3/c1-4-5-6-7-12-8-14(18)16-15(9-12)20-10-13(11(2)3)17(16)19/h8-10,18H,2,4-7H2,1,3H3 |

InChI Key |

CVKNQVIWIWBZNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)OC=C(C2=O)C(=C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate substituted phenols with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The pentyl and prop-1-en-2-yl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the chromen-4-one core may produce dihydro derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group and chromen-4-one core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-1-benzopyran-4-one

- 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-1-benzopyran-4-one derivatives

Uniqueness

5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both hydroxy and alkyl groups. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one, a flavonoid compound, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, antifungal properties, and potential therapeutic applications. The compound is characterized by its unique chromenone structure, which includes a hydroxyl group at the 5-position, a pentyl group at the 7-position, and a prop-1-en-2-yl substituent at the 3-position.

Molecular Structure and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H20O3 |

| Molecular Weight | 272.34 g/mol |

| LogP | 4.2644 |

| Polar Surface Area (PSA) | 50.44 |

The structural configuration of this compound contributes significantly to its biological activities, particularly in relation to antifungal properties.

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound. The compound exhibits promising results against various fungal strains, particularly Candida species.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

In a comparative study, the antifungal efficacy of the compound was evaluated using the Spread Plate method. The results indicated:

- Candida albicans : MIC of 0.067 µmol/mL

- Candida tropicalis : MIC of 0.268 µmol/mL

- Candida krusei : Moderate activity with MIC of 0.269 µmol/mL

These findings suggest that the compound's antifungal activity is significant, particularly against Candida albicans and Candida tropicalis, which are common pathogens responsible for opportunistic infections in immunocompromised patients .

The mechanism by which this compound exerts its antifungal effects appears to involve interactions with fungal cell structures rather than direct inhibition of ergosterol in the plasma membrane. This suggests that further research is needed to elucidate specific pharmacological targets .

Study on Antifungal Efficacy

A recent study evaluated the effect of various concentrations of this compound on biofilm formation by Candida tropicalis. The study demonstrated that concentrations as low as 0.067 µmol/mL significantly reduced biofilm formation compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 5-Hydroxyflavone | C15H10O5 | Lacks alkyl substitutions; known for antioxidant properties. |

| Chrysin | C15H10O4 | Anti-inflammatory effects; lacks pentyl group. |

| Luteolin | C15H10O5 | Strong antioxidant activity; different substitution patterns. |

The presence of specific alkyl substituents in this compound may enhance its biological activity compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.